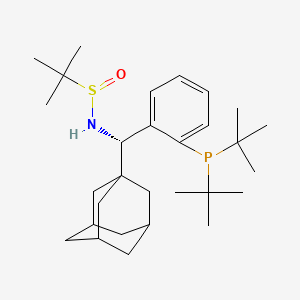
(R)-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, phosphanyl, and sulfinamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Adamantane Derivative: This involves the functionalization of adamantane to introduce the necessary functional groups.
Introduction of the Phosphanyl Group: This step involves the reaction of the adamantane derivative with a phosphine reagent, such as di-tert-butylphosphine.
Formation of the Sulfinamide Group: This step involves the reaction of the intermediate with a sulfinylating agent to introduce the sulfinamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphanyl or sulfinamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in various catalytic reactions. Its unique structure allows it to stabilize transition metal complexes, making it useful in homogeneous catalysis.
Biology
In biology, this compound can be used as a probe to study the interactions of phosphanyl and sulfinamide groups with biological molecules. It can also be used to investigate the effects of these groups on biological activity.
Medicine
In medicine, the compound has potential applications as a drug candidate due to its unique structure and potential biological activity. It can be used to study the effects of adamantane, phosphanyl, and sulfinamide groups on drug efficacy and safety.
Industry
In industry, the compound can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of ®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with transition metals, while the sulfinamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: This compound features a similar phosphanyl group but lacks the adamantane and sulfinamide groups.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: This compound features two phosphanyl groups but lacks the adamantane and sulfinamide groups.
Uniqueness
®-N-((S)-Adamantan-1-yl(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, phosphanyl, and sulfinamide groups. This unique structure allows it to interact with a wide range of molecular targets, making it useful in various applications.
Propriétés
Formule moléculaire |
C29H48NOPS |
|---|---|
Poids moléculaire |
489.7 g/mol |
Nom IUPAC |
N-[(S)-1-adamantyl-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H48NOPS/c1-26(2,3)32(27(4,5)6)24-13-11-10-12-23(24)25(30-33(31)28(7,8)9)29-17-20-14-21(18-29)16-22(15-20)19-29/h10-13,20-22,25,30H,14-19H2,1-9H3/t20?,21?,22?,25-,29?,33?/m1/s1 |
Clé InChI |
ANDAEMPIIGEHED-GICHWERBSA-N |
SMILES isomérique |
CC(C)(C)P(C1=CC=CC=C1[C@H](C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)P(C1=CC=CC=C1C(C23CC4CC(C2)CC(C4)C3)NS(=O)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


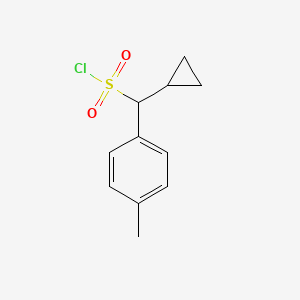
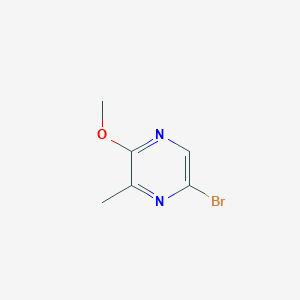
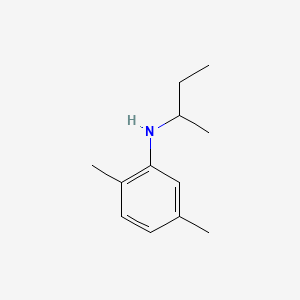
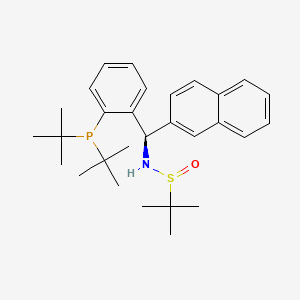
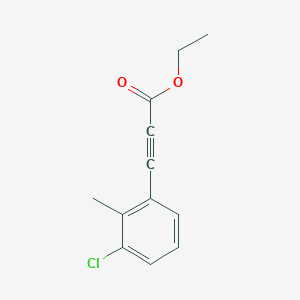
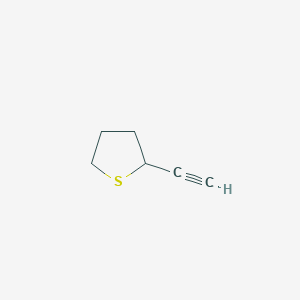
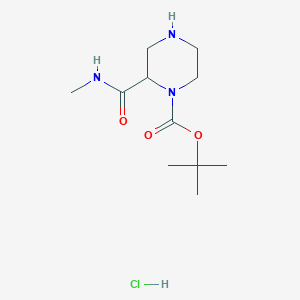
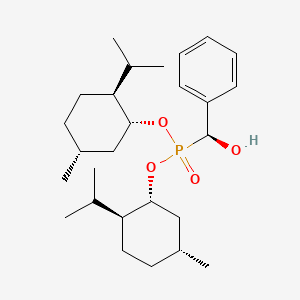
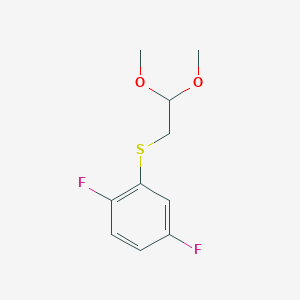
![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)
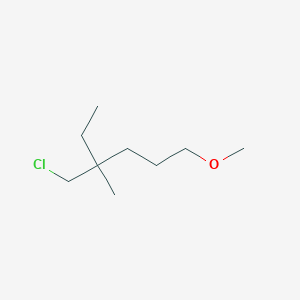
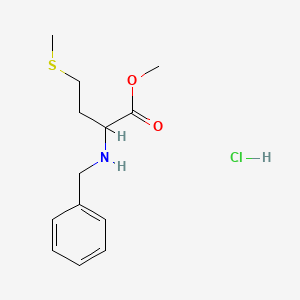
![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
